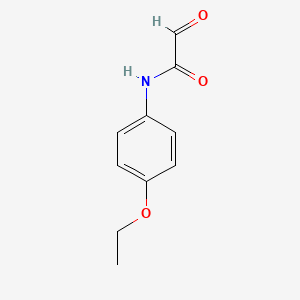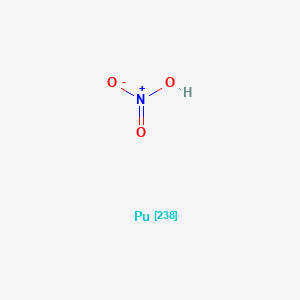![molecular formula C10H16O2 B14617935 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane CAS No. 60761-81-1](/img/structure/B14617935.png)
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxy-2-methylidenebicyclo[221]heptane is a chemical compound with the molecular formula C10H16O2 It is a derivative of bicyclo[221]heptane, characterized by the presence of two methoxy groups and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 7,7-dimethoxy-2-oxobicyclo[2.2.1]heptane.
Reduction: Formation of 7,7-dimethoxy-2-methylbicyclo[2.2.1]heptane.
Substitution: Formation of 7,7-dihalo-2-methylidenebicyclo[2.2.1]heptane.
Aplicaciones Científicas De Investigación
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the bicyclic structure contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane
- 7,7-Dimethoxy-2-methylbicyclo[2.2.1]heptane
Uniqueness
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
60761-81-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
7,7-dimethoxy-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
DFBFOZYOKZGKEM-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2CCC1C(=C)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


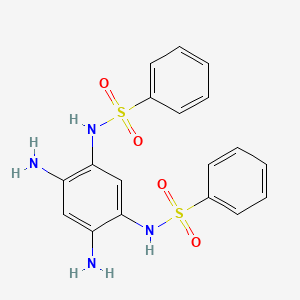
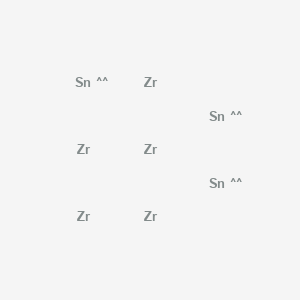
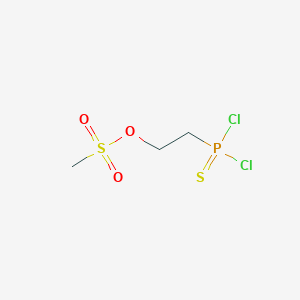
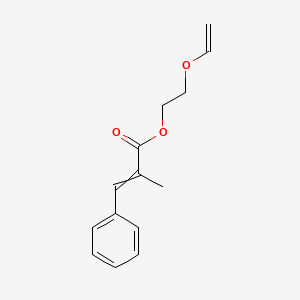
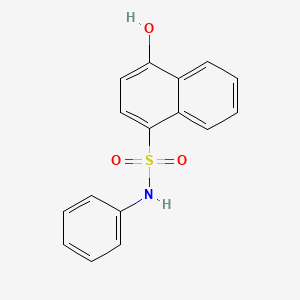
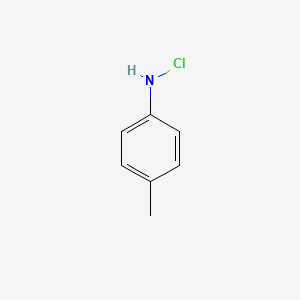
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

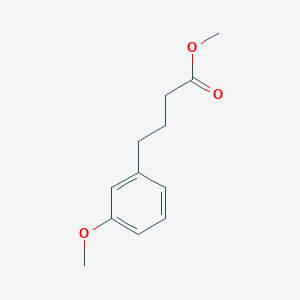
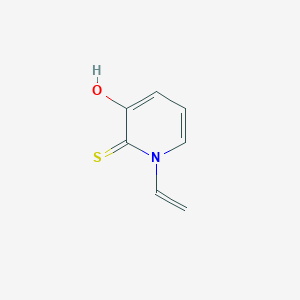
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
